molecular formula C9H17N3O4S2 B605891 Azido-SS-PEG2-acid CAS No. 2144777-72-8

Azido-SS-PEG2-acid

Cat. No.: B605891
CAS No.: 2144777-72-8
M. Wt: 295.37
InChI Key: UGKCXCCDJZIEBX-UHFFFAOYSA-N
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Description

Azido-SS-PEG2-acid is a cleavable linker containing two units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent that contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .

Biochemical Analysis

Biochemical Properties

Azido-C2-SS-PEG2-C2-acid plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . The nature of these interactions is primarily covalent bonding, leading to the formation of stable ADCs .

Cellular Effects

The effects of Azido-C2-SS-PEG2-C2-acid on cells are largely dependent on the specific ADC it is part of. As a linker, it helps attach cytotoxic drugs to antibodies, allowing the drug to be delivered directly to target cells . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Azido-C2-SS-PEG2-C2-acid exerts its effects at the molecular level through its role in the formation of ADCs . It binds to biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This can lead to changes in gene expression and enzyme activity, depending on the specific ADC .

Temporal Effects in Laboratory Settings

The effects of Azido-C2-SS-PEG2-C2-acid over time in laboratory settings are largely dependent on the stability of the ADC it forms

Dosage Effects in Animal Models

As a linker in ADCs, its effects would likely depend on the specific ADC and the dosage used .

Metabolic Pathways

Azido-C2-SS-PEG2-C2-acid is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors that catalyze the azide-alkyne cycloaddition reaction

Transport and Distribution

Azido-C2-SS-PEG2-C2-acid is transported and distributed within cells as part of ADCs . Its localization or accumulation would depend on the specific ADC and the target cells .

Subcellular Localization

As part of an ADC, it would likely be localized to the area where the ADC is designed to act

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-SS-PEG2-acid involves the incorporation of azide and carboxylic acid functional groups into a PEG linker. The azide group is introduced through nucleophilic substitution reactions, while the carboxylic acid group is typically introduced via esterification or amidation reactions. The PEG linker is synthesized by polymerizing ethylene oxide units, followed by functionalization with azide and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-SS-PEG2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable triazole linkages, which are used to conjugate the PEG linker to various biomolecules or drugs .

Scientific Research Applications

Azido-SS-PEG2-acid has a wide range of scientific research applications, including:

Mechanism of Action

Azido-SS-PEG2-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups without a catalyst (SPAAC). These reactions result in the covalent attachment of the PEG linker to target molecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S2/c10-12-11-2-7-17-18-8-6-16-5-4-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKCXCCDJZIEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCSSCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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